5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction conditions often require a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura cross-coupling reaction under optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis can enhance reaction efficiency and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can undergo Suzuki–Miyaura cross-coupling reactions to form C-C bonds.
Oxidation and Reduction Reactions: The compound’s functional groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Requires aryl or heteroaryl boronic acids, palladium catalysts, and base (e.g., K2CO3) in a suitable solvent (e.g., DMF) under inert atmosphere.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura cross-coupling reaction can yield various arylated derivatives .
Scientific Research Applications
5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of monoamine oxidase B, which is a target in neurodegenerative disorders.
Material Science: Its photophysical properties make it useful in the development of materials with specific optical characteristics.
Biological Studies: The compound’s derivatives have been evaluated for their biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters . This inhibition can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share the core structure but may differ in substituents, affecting their chemical and biological properties.
Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic framework but differ in the position of nitrogen atoms and substituents.
Uniqueness
5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C20H13BrF3N3 |
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Molecular Weight |
432.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H13BrF3N3/c1-12-18(14-5-3-2-4-6-14)19-25-16(13-7-9-15(21)10-8-13)11-17(20(22,23)24)27(19)26-12/h2-11H,1H3 |
InChI Key |
SQNJTZYMOIUWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=C(C=C4)Br)C(F)(F)F |
Origin of Product |
United States |
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